molecular formula C9H12BrN B7965035 3-Bromo-4-isopropylaniline

3-Bromo-4-isopropylaniline

Cat. No.: B7965035
M. Wt: 214.10 g/mol
InChI Key: ZDWAJOHLJMQPPU-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropylaniline is an organic compound with the molecular formula C9H12BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and an isopropyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-isopropylaniline can be synthesized through several methods. One common approach involves the bromination of 4-isopropylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the third position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4-isopropylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Chemical Research: The compound is studied for its reactivity and potential use in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropylaniline depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways or receptors .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-isopropylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-4-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWAJOHLJMQPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-1-isopropyl-4-nitrobenzene (XI) (20 g, 79.1 mmol, 96.5 GC % by area), methanol 400 ml), platinum on carbon (1% of platinum, 2% of vanadium, moist with water) (1.0 g, 0.018 mmol) and zinc dibromide (90 mg, 0.40 mmol) were placed in a 600 ml autoclave. The autoclave was subsequently flushed with nitrogen and pressurized to 5 bar with hydrogen at room temperature. The contents of the autoclave were filtered through Celite, washed with methanol and the solvent was distilled off under reduced pressure. 3-Bromo-4-isopropylaniline (17.1 g, 93 LC-% by area, 98.3 GC-% by area, 98% of theory) was obtained as a brown oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of sodium sulphide (31.2 g, 0.24 mol) and sulphur (7.7 g, 0.24 mol) was stirred at 80° C. for 15 minutes. Isopropanol (160 g) was subsequently added and the mixture was stirred at 75° C. for a further 15 minutes and 2-bromo-1-isopropyl-4-nitrobenzene (XI) (50 g, 0.19 mol) was finally added dropwise over a period of 30 minutes. After stirring for another 5 hours, the reaction was complete. For the work-up, the isopropanol was firstly distilled off and the remaining mixture was extracted with toluene/chlorobenzene. The combined organic phases were distilled under reduced pressure. 3-Bromo-4-isopropylaniline (42 g, 91 GC-% by area, 93% of theory) was obtained as a red oil.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
160 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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